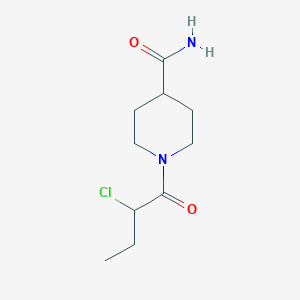

1-(2-Chlorobutanoyl)piperidin-4-carboxamid

Übersicht

Beschreibung

1-(2-Chlorobutanoyl)piperidine-4-carboxamide is a compound that has been identified as a novel inhibitor of anaplastic lymphoma kinase (ALK) during high throughput screening . It has selectivity over the related kinase insulin-like growth factor-1 (IGF1R) .

Synthesis Analysis

The synthesis of piperidine-4-carboxamide derivatives involves various intra- and intermolecular reactions . The synthesis of a handful of compounds has shown that pyrrole, indole, and thienopyrrole are all tolerated when coupled to the 4-(2-aminoethyl)pyridine .Chemical Reactions Analysis

Piperidine-4-carboxamide derivatives have been found to inhibit various enzymes and viruses . For instance, they have shown antiviral activity against human α- coronavirus NL63, β-coronaviruses OC43, and the alpha and delta variants of SARS-CoV-2 in several cell lines .Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität gegen Mycobacterium abscessus

P4C hat eine vielversprechende antibakterielle Aktivität gegen Mycobacterium abscessus gezeigt, einen opportunistischen Krankheitserreger, der Lungenkrankheiten verursacht. In einem Ganzzell-Screening identifizierten Forscher P4C als einen Treffer gegen M. abscessus. Weitere Studien ergaben, dass P4Cs die DNA-Gyrase hemmen, ein kritisches Enzym, das an der bakteriellen DNA-Replikation beteiligt ist. Diese Verbindungen stellen eine neue Klasse von Mykobakterien-DNA-Gyrase-Inhibitoren dar, die potenzielle therapeutische Anwendungen gegen den M. abscessus-Komplex haben.

Selektive Protein-Kinase-B (PKB)-Hemmung

Forscher haben P4C-Derivate modifiziert, um ihre Selektivität für PKB (auch bekannt als Akt) zu verbessern, ein wichtiges Signalprotein, das an Zellüberleben und -proliferation beteiligt ist. Insbesondere 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-carboxamide wurden als selektive und oral bioverfügbare PKB-Inhibitoren mit in vivo-Antitumoraktivität identifiziert .

Forschung zu Typ-2-Diabetes

1-Boc-Piperidin-4-carboxaldehyd, ein Derivat von P4C, wurde als Reaktant bei der Synthese von selektiven GPR119-Agonisten verwendet. Die Aktivierung von GPR119 hat potenzielle Auswirkungen auf die Behandlung von Typ-2-Diabetes .

HDAC-Inhibitoren

Obwohl nicht direkt mit P4C verwandt, wurde das Piperidin-1-carboxamid-Gerüst bei der Entwicklung von Histon-Deacetylase (HDAC)-Inhibitoren untersucht. HDAC-Inhibitoren spielen eine Rolle bei der epigenetischen Regulation und haben Anwendungen in der Krebstherapie und bei anderen Krankheiten .

Hemmung der HIV-1-Replikation

P4C-Derivate wurden auf ihr Potenzial als Inhibitoren der M-tropen (R5) HIV-1-Replikation untersucht. Diese Verbindungen könnten Einblicke in neue antiretrovirale Strategien bieten .

5-HT6-Rezeptor-Antagonisten

Obwohl nicht umfassend untersucht, könnte das Piperidin-4-carboxamid-Gerüst als Ausgangspunkt für die Entwicklung von selektiven 5-HT6-Rezeptor-Antagonisten dienen. Diese Antagonisten könnten Auswirkungen auf neurologische Erkrankungen und die kognitive Funktion haben .

Wirkmechanismus

Target of Action

The primary target of the compound 1-(2-Chlorobutanoyl)piperidine-4-carboxamide is the anaplastic lymphoma kinase (ALK) in humans . This compound has been identified as a potent inhibitor of ALK during high throughput screening . It also targets the DNA gyrase in Mycobacterium abscessus .

Mode of Action

The 1-(2-Chlorobutanoyl)piperidine-4-carboxamide interacts with its targets by binding to the ALK kinase domain, revealing an unusual DFG-shifted conformation, which allows access to an extended hydrophobic pocket .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is a key downstream component of ALK . It also affects the DNA gyrase-mediated DNA damage pathway in Mycobacterium abscessus .

Result of Action

The molecular and cellular effects of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide’s action include the inhibition of ALK, leading to a decrease in the phosphorylation of Akt and downstream biomarkers . It also shows bactericidal and antibiofilm activity against Mycobacterium abscessus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide. For instance, the differential pathogenesis of Mycobacterium abscessus due to the expression of novel surface lipids, adaptation to both host and environmental niches, and acquisition of novel virulence factors can affect the compound’s action .

Biochemische Analyse

Biochemical Properties

1-(2-Chlorobutanoyl)piperidine-4-carboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One of the key interactions is with DNA gyrase, an enzyme involved in DNA replication and transcription. Studies have shown that piperidine-4-carboxamides, including 1-(2-Chlorobutanoyl)piperidine-4-carboxamide, can inhibit DNA gyrase activity, leading to DNA damage and cell death . This interaction is crucial for its potential use as an antimicrobial agent, particularly against multidrug-resistant bacteria.

Cellular Effects

The effects of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide on various cell types and cellular processes are profound. This compound has been shown to influence cell function by inhibiting DNA gyrase, leading to DNA damage and subsequent cell death . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of DNA gyrase by 1-(2-Chlorobutanoyl)piperidine-4-carboxamide induces the activation of the recA promoter, a key player in the DNA damage response . This activation leads to changes in gene expression and cellular metabolism, ultimately affecting cell viability.

Molecular Mechanism

The molecular mechanism of action of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide involves its binding interactions with DNA gyrase. This compound binds to the gyrA and gyrB subunits of DNA gyrase, inhibiting its activity and causing DNA damage . The inhibition of DNA gyrase prevents the supercoiling of DNA, which is essential for DNA replication and transcription. This disruption leads to the accumulation of DNA breaks and ultimately cell death. Additionally, 1-(2-Chlorobutanoyl)piperidine-4-carboxamide induces the activation of the recA promoter, further contributing to DNA damage and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(2-Chlorobutanoyl)piperidine-4-carboxamide remains stable under specific conditions, allowing for sustained inhibition of DNA gyrase and prolonged DNA damage . Over time, the degradation of the compound can lead to a decrease in its efficacy. Long-term studies in vitro and in vivo have demonstrated that continuous exposure to 1-(2-Chlorobutanoyl)piperidine-4-carboxamide results in persistent DNA damage and cell death .

Dosage Effects in Animal Models

The effects of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide vary with different dosages in animal models. At lower dosages, this compound effectively inhibits DNA gyrase and induces DNA damage without causing significant toxicity . At higher dosages, 1-(2-Chlorobutanoyl)piperidine-4-carboxamide can cause toxic effects, including severe DNA damage and cell death . Threshold effects have been observed, where a specific dosage range is required to achieve the desired antimicrobial activity without causing adverse effects. These findings highlight the importance of optimizing the dosage of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide for therapeutic applications.

Metabolic Pathways

1-(2-Chlorobutanoyl)piperidine-4-carboxamide is involved in specific metabolic pathways, including its interactions with enzymes and cofactors. The primary metabolic pathway involves the inhibition of DNA gyrase, leading to DNA damage and cell death . Additionally, this compound may interact with other enzymes and cofactors involved in DNA replication and repair.

Transport and Distribution

The transport and distribution of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide within cells and tissues are crucial for its efficacy. This compound is transported into cells via specific transporters and binding proteins . Once inside the cell, 1-(2-Chlorobutanoyl)piperidine-4-carboxamide accumulates in the nucleus, where it interacts with DNA gyrase and induces DNA damage . The localization and accumulation of this compound are essential for its antimicrobial activity, as it needs to reach the target enzyme to exert its effects.

Subcellular Localization

The subcellular localization of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide is primarily in the nucleus, where it interacts with DNA gyrase . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The activity and function of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide are dependent on its nuclear localization, as this is where it can effectively inhibit DNA gyrase and induce DNA damage. The precise mechanisms of its subcellular localization and the factors influencing its activity are still being investigated.

Eigenschaften

IUPAC Name |

1-(2-chlorobutanoyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClN2O2/c1-2-8(11)10(15)13-5-3-7(4-6-13)9(12)14/h7-8H,2-6H2,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVKKQUHVAFMIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCC(CC1)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(2-Azidoethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1479102.png)

![2-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-amine](/img/structure/B1479105.png)

![3-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479108.png)

![3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479114.png)

![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butan-1-one](/img/structure/B1479117.png)

![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479118.png)

![1-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1479120.png)